1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ISOPROPYLBENZYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ISOPROPYLBENZYL)-4-PIPERIDINECARBOXAMIDE involves several steps. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine This reaction enables the synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-b]pyridines
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ISOPROPYLBENZYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions: Triethylamine, triphenylphosphine, and DBU are commonly used reagents in these reactions.
Major Products: The major products formed include various substituted benzofuro[3,2-d]pyrimidines and their derivatives.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ISOPROPYLBENZYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It has been studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ISOPROPYLBENZYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzofuro[3,2-d]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(4-ISOPROPYLBENZYL)-4-PIPERIDINECARBOXAMIDE can be compared with other benzofuro[3,2-d]pyrimidine derivatives:
Similar Compounds: Examples include 1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-ol and ethyl1-benzofuro[3,2-d]pyrimidin-4-yl-4-piperidinecarboxylate
Uniqueness: The presence of the isopropylbenzyl group and the piperidinecarboxamide moiety distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C26H28N4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c1-17(2)19-9-7-18(8-10-19)15-27-26(31)20-11-13-30(14-12-20)25-24-23(28-16-29-25)21-5-3-4-6-22(21)32-24/h3-10,16-17,20H,11-15H2,1-2H3,(H,27,31) |
InChI Key |
YKQACKIQCXWJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.